N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-13-7-8-15-16(11-13)27-19(20-15)21-17(23)12-14-5-2-3-9-22(14)28(24,25)18-6-4-10-26-18/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNQYFBUZWWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, with CAS number 1097896-92-8, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
The molecular formula of this compound is , and it has a molecular weight of 421.6 g/mol. The structure features a benzo[d]thiazole moiety and a piperidine ring, which are known for their pharmacological relevance.
Biological Activity Overview
Research has indicated that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown promising results against various pathogens. For instance, derivatives with similar structures demonstrated effective antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis .
- Enzyme Inhibition : The compound's derivatives have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). For example, one derivative showed an AChE inhibitory activity with an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .
- Biofilm Inhibition : Some studies have reported the ability of these compounds to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of similar thiazole derivatives. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with specific attention to their ability to disrupt biofilm formation . The following table summarizes the MIC values observed:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | E. coli | 0.25 |
| 3c | S. epidermidis | 0.30 |
Enzyme Inhibition Studies
In vitro studies focused on the inhibition of AChE and BACE-1 provided insights into the potential therapeutic applications of these compounds in neurodegenerative diseases. Notably, compound 3c demonstrated an AChE inhibition IC50 value of , closely matching that of donepezil .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Case Study 1 : A derivative was tested in vivo for its effects on cognitive function in animal models of Alzheimer's disease, showing improved memory retention compared to controls.
- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds in treating bacterial infections are ongoing, with preliminary results indicating favorable outcomes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
GB31 () : 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Key Differences : Replaces the sulfonylpiperidine group with a thiazolidinedione ring conjugated to a 4-bromobenzylidene moiety.
- Properties : Molecular weight = 488.38; melting point = 292–294°C; LCMS (m/z) = 487.9 .
- Activity : Targets histone-binding proteins, suggesting a divergent mechanism compared to sulfonamide-containing analogs.
Compound 6d () : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Structural Implications :
- The 6-methyl group in the target compound likely enhances lipophilicity compared to nitro or alkoxy substituents, affecting membrane permeability.
- Thiazolidinedione (GB31) and thiadiazole (Compound 6d) groups introduce distinct electronic profiles, influencing target selectivity.
Analogues with Heterocyclic Modifications on the Acetamide Side Chain
Functional Group Analysis :
- Sulfonyl groups (target compound) enhance solubility and hydrogen-bond acceptor capacity compared to thioether (Compound 5a–m) or piperazine (Compound 13) moieties.
- Piperidine vs.
Analogues with Alternative Sulfur-Containing Linkers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
